molecular formula C20H27N3O2 B12739416 Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- CAS No. 97147-44-9

Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-

Cat. No.: B12739416
CAS No.: 97147-44-9
M. Wt: 341.4 g/mol
InChI Key: NHPSAOFHOUICIM-CRAIPNDOSA-N
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Description

Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its methoxy and methyl substitutions, as well as the presence of an octahydro-quinolizinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound.

    Introduction of Substituents: Methoxy and methyl groups can be introduced via alkylation or methylation reactions.

    Attachment of the Octahydro-quinolizinylmethyl Group: This step may involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxide derivatives.

    Reduction: Reduction of the quinoxaline ring to form dihydroquinoxaline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinoxaline compounds.

Scientific Research Applications

Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    6-Methoxyquinoxaline: Similar structure but lacks the octahydro-quinolizinylmethyl group.

    3-Methylquinoxaline: Similar structure but lacks the methoxy and octahydro-quinolizinylmethyl groups.

Uniqueness

Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is unique due to its specific substitutions and the presence of the octahydro-quinolizinylmethyl group, which may confer distinct chemical and biological properties.

Properties

CAS No.

97147-44-9

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-6-methoxy-3-methylquinoxalin-2-one

InChI

InChI=1S/C20H27N3O2/c1-14-20(24)23(19-9-8-16(25-2)12-17(19)21-14)13-15-6-5-11-22-10-4-3-7-18(15)22/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3/t15-,18-/m1/s1

InChI Key

NHPSAOFHOUICIM-CRAIPNDOSA-N

Isomeric SMILES

CC1=NC2=C(C=CC(=C2)OC)N(C1=O)C[C@H]3CCCN4[C@@H]3CCCC4

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OC)N(C1=O)CC3CCCN4C3CCCC4

Origin of Product

United States

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